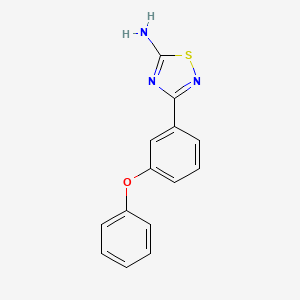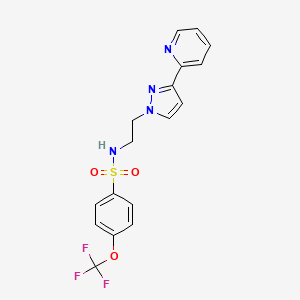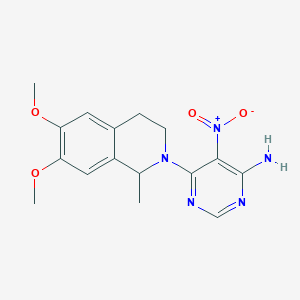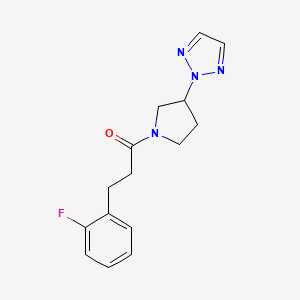
3-(3-Phenoxyphenyl)-1,2,4-thiadiazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound seems to be a derivative of 3-Phenoxyphenylacetonitrile , which is a useful compound in the preparation of pyrimidine derivatives as inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) .
Synthesis Analysis
A related compound, 2-cyanoprop-2-yl 3-phenoxybenzoate, was synthesized via reaction of 3-phenoxybenzoylchloride and benzoylchloride with acetone cyanohydrin in anhydrous Et2O in the presence of Et3N as an HCl acceptor .
Molecular Structure Analysis
A series of biologically active 2-benzamido-5-(4-fluoro-3-phenoxyphenyl)-1,3,4-thiadiazoles derivatives have been synthesized and their crystal structures have been studied .
Chemical Reactions Analysis
The aromatic nitriles reacted with alcohols and HCl under Pinner conditions to form imidate hydrochlorides .
Applications De Recherche Scientifique
Antimicrobial and Anticancer Properties
1,3,4-thiadiazole derivatives, similar in structure to 3-(3-Phenoxyphenyl)-1,2,4-thiadiazol-5-amine, have been explored for their biological activities. Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine exhibited DNA protective abilities and strong antimicrobial activity against certain bacterial strains. Particularly, compounds with 1,3,4-thiadiazole showed potent cytotoxicity against cancer cell lines like PC-3 and MDA-MB-231, suggesting potential applications in cancer therapy (Gür et al., 2020). Similar antimicrobial properties were reported in formazans derived from 5-(4-Chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole (Sah et al., 2014).
Molecular Dynamics and Quantum Chemical Studies
Studies on the inhibition performance of 1,3,4-thiadiazole derivatives against iron corrosion revealed detailed insights into molecular interactions, further elucidating the chemical properties and potential industrial applications of such compounds (Kaya & Kaya, 2016).
Electroluminescent and Photochemical Properties
Star-shaped single-polymer systems incorporating thiadiazole units have shown promising electroluminescent and amplified spontaneous emission properties. These findings highlight the potential of thiadiazole derivatives in developing advanced materials for optoelectronic devices (Liu et al., 2016).
Antitubercular and Antimicrobial Agents
Phenothiazine-thiadiazole hybrids have been designed as potent antitubercular agents. Their significant inhibition activity against Mycobacterium tuberculosis points to the potential therapeutic applications of thiadiazole derivatives in treating infectious diseases (Ramprasad et al., 2015). Furthermore, new Schiff bases of 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their anticancer activity, highlighting the broad scope of therapeutic applications (Naskar et al., 2015).
Mécanisme D'action
Target of Action
The primary target of 3-(3-Phenoxyphenyl)-1,2,4-thiadiazol-5-amine is the sodium channel protein type 1 subunit alpha . This protein plays a crucial role in the functioning of nerve cells, particularly in the regulation of the sodium channel current that controls the polarization of the membrane .
Mode of Action
This compound interacts with its target, the sodium channel protein, by inhibiting its function . This disruption of the sodium channel current leads to delayed repolarization and paralysis of the pests .
Biochemical Pathways
The compound’s action affects several biochemical pathways. Notably, it exhibits peroxisome proliferator-activated receptor γ agonist activity and is capable of activating glucokinase and inhibiting protein glycation . These activities suggest that this compound may influence metabolic processes and cellular communication .
Pharmacokinetics
For instance, fenoprofen, a related compound, is known to be highly bound to plasma proteins . More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its impact on nerve cell function. By disrupting the sodium channel current, it induces delayed repolarization and paralysis . This can lead to the death of the pests targeted by the compound .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is considered moderately persistent in soil and is non-mobile . . Similar environmental factors may also influence the action of this compound.
Propriétés
IUPAC Name |
3-(3-phenoxyphenyl)-1,2,4-thiadiazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS/c15-14-16-13(17-19-14)10-5-4-8-12(9-10)18-11-6-2-1-3-7-11/h1-9H,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAIUMGPYWKFFGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C3=NSC(=N3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(2,4-dimethylphenyl)-N-(diphenylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2614299.png)

![5-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile](/img/structure/B2614301.png)
![3-phenyl-4-[(4-phenyl-1,2,5-oxadiazol-3-yl)-NNO-azoxy]-1,2,5-oxadiazole](/img/structure/B2614303.png)
![6-chloro-N'-[2-(2-ethoxyphenoxy)acetyl]-2-(methylsulfanyl)pyridine-3-carbohydrazide](/img/structure/B2614304.png)
![1-((4-fluorobenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2614305.png)



![N-(2-methylcyclohexyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2614315.png)
![2-Chloro-5-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid](/img/structure/B2614317.png)

![1-[(3-bromo-4-methoxyphenyl)methyl]-5-(4-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2614320.png)

